Glyco-obeticholic acid

Vue d'ensemble

Description

Glyco-obeticholic acid is an active metabolite of obeticholic acid, which is a farnesoid X receptor (FXR) agonist and semisynthetic derivative of chenodeoxycholic acid .

Synthesis Analysis

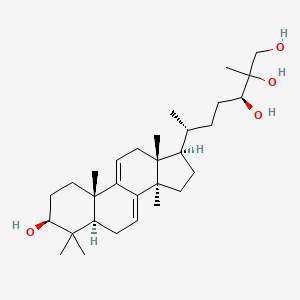

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .Molecular Structure Analysis

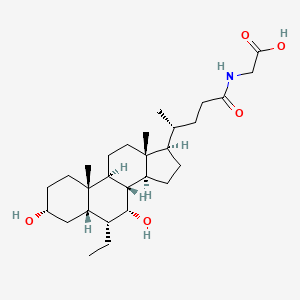

Obeticholic acid is a semi-synthetic bile acid analogue which has the chemical structure 6α-ethyl-chenodeoxycholic acid .Chemical Reactions Analysis

Obeticholic acid (OCA), a semisynthetic bile acid, is a selective and potent farnesoid X receptor (FXR) agonist. Physiologic pharmacokinetic models have been previously used to describe the absorption, distribution, metabolism, and excretion (ADME) of bile acids .Physical And Chemical Properties Analysis

The molecular formula of Glyco-Obeticholic acid is C28H47NO5 and its molecular weight is 477.69 .Applications De Recherche Scientifique

Pharmacokinetic Studies

Glyco-obeticholic acid, along with obeticholic acid and tauro-obeticholic acid, has been used in pharmacokinetic studies . A novel method was developed for the simultaneous estimation of these compounds in human plasma using liquid chromatography-tandem mass spectrometry . This method was applied to study the pharmacokinetics of these compounds following oral administration of obeticholic acid tablets to healthy male volunteers .

Treatment of Liver Diseases

Obeticholic acid, a farnesoid-X receptor (FXR) agonist, is being developed for the treatment of various liver diseases . As a pharmacologically active metabolite of obeticholic acid, glyco-obeticholic acid likely plays a role in this application .

Treatment of Primary Biliary Cholangitis

Obeticholic acid has been granted accelerated approval in the USA for the treatment of primary biliary cholangitis . Given that glyco-obeticholic acid is a metabolite of obeticholic acid, it may contribute to the efficacy of this treatment .

Treatment of Non-alcoholic Fatty Liver Disease

Obeticholic acid shows promising effects on non-alcoholic fatty liver disease . As a metabolite of obeticholic acid, glyco-obeticholic acid might also be involved in this therapeutic effect .

Treatment of Non-alcoholic Steatohepatitis

Obeticholic acid is being developed for the treatment of non-alcoholic steatohepatitis . Glyco-obeticholic acid, as a metabolite of obeticholic acid, may play a role in this potential treatment .

Treatment of Primary Sclerosing Cholangitis

Obeticholic acid is under development for the treatment of primary sclerosing cholangitis . As a metabolite of obeticholic acid, glyco-obeticholic acid may contribute to the potential therapeutic effects .

Mécanisme D'action

Target of Action

Glyco-obeticholic acid, a derivative of obeticholic acid (OCA), primarily targets the Farnesoid X receptor (FXR) . FXR is a nuclear receptor expressed in the liver and intestine . It plays a crucial role in regulating bile acid synthesis, transport, and metabolism .

Mode of Action

Glyco-obeticholic acid acts as an agonist for FXR . Upon binding to FXR, it suppresses the de novo synthesis of bile acids from cholesterol and increases the transport of bile acids out of the hepatocytes . This limits the overall size of the circulating bile acid pool while promoting choleresis .

Biochemical Pathways

The activation of FXR by glyco-obeticholic acid impacts several biochemical pathways. It has been shown to upregulate the alternative bile acid synthesis pathway . This pathway is associated with the production of bile acids that are less toxic and more hydrophilic than those produced by the classical pathway . The activation of FXR also leads to the inhibition of liver inflammation mediated by the nuclear factor (NF)-κB .

Pharmacokinetics

The pharmacokinetics of glyco-obeticholic acid involve its absorption, distribution, metabolism, and excretion (ADME). It is metabolized in the liver to active metabolites (glyco- and tauro-obeticholic acid) that undergo enterohepatic recirculation . These metabolites are either reabsorbed or excreted . The compound’s bioavailability is influenced by

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLPUOZJBFHNSO-FCWTVGIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H47NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyco-obeticholic acid | |

CAS RN |

863239-60-5 | |

| Record name | Glyco-obeticholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863239605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCO-OBETICHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2MZK6V9LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

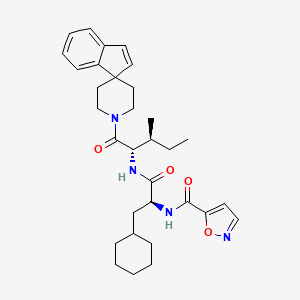

![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)

![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

![3-Ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide](/img/structure/B607604.png)

![N-[(2R)-1-[[(2R,3R)-1-[[3-[4-(aminomethyl)piperidine-1-carbonyl]phenyl]methylamino]-3-methyl-1-oxopentan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B607605.png)